Cas no 2587-81-7 (Acetoxytriethyllead(IV))

Acetoxytriethyllead(IV) structure
Acetoxytriethyllead(IV) structure
商品名:Acetoxytriethyllead(IV)
CAS番号:2587-81-7
MF:C8H18O2Pb
メガワット:353.42732
CID:43205
PubChem ID:16683282

Acetoxytriethyllead(IV) 化学的及び物理的性質

名前と識別子

    • Acetoxytriethyllead(IV)
    • Acetoxytriethylplumbane
    • ACETOXYTRIETHYLLEAD
    • triethylplumbyl acetate
    • Acetoxy-triaethyl-blei
    • Acetoxy-triaethyl-plumban
    • Lead,acetoxytriethyl
    • Plumbane,acetoxytriethyl
    • Triaethylbleiacetat
    • Triethylbleiacetat
    • Triethyllead acetate
    • Lead,acetoxytriethyl- (7CI)
    • Plumbane, (acetyloxy)triethyl- (9CI)
    • Plumbane,acetoxytriethyl- (8CI)
    • Triethyllead acetate (6CI)
    • NSC 102508
    • ACETOXYTRIETHYLLEAD(IV)97
    • Plumbane, acetoxytriethyl-
    • UNII-EQ8AH752IZ
    • 2587-81-7
    • AI3-52039
    • (Acetyloxy)triethylplumbane
    • EQ8AH752IZ
    • NSC-102508
    • Lead, acetoxytriethyl-
    • WLN: 1VO-PB-2&2&2
    • NSC102508
    • Plumbane, (acetyloxy)triethyl-
    • DTXSID20180515
    • ACETIC ACID, TRIETHYLPLUMBYL ESTER
    • DTXCID60103006
    • インチ: 1S/C2H4O2.3C2H5.Pb/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1
    • InChIKey: ZFNWDVUSZNZYLD-UHFFFAOYSA-M
    • ほほえんだ: C(O[Pb](CC)(CC)CC)(=O)C

計算された属性

  • せいみつぶんしりょう: 354.10700
  • どういたいしつりょう: 354.107
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 155 ºC
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • PSA: 26.30000
  • LogP: 2.55470
  • ようかいせい: 未確定

Acetoxytriethyllead(IV) セキュリティ情報

  • 危険物輸送番号:UN 2811
  • WGKドイツ:3
  • 危険カテゴリコード: R61;R26/27/28;R33;R50/53;R62
  • セキュリティの説明: S53;S60;S45;S61
  • RTECS番号:TP3922000
  • 危険物標識: T+ N
  • リスク用語:R61; R26/27/28; R33; R50/53; R62
  • セキュリティ用語:S53;S60;S45;S61

Acetoxytriethyllead(IV) 税関データ

  • 税関コード:2915299090
  • 税関データ:

    中国税関コード:

    2915299090

    概要:

    HS:2915299090他の酢酸エステル税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)付加価値税:17.0%最恵国関税:5.5% 一般関税:50.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    29152999090酢酸塩。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:50.0%

Acetoxytriethyllead(IV) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-227207-10g
Acetoxytriethyllead(IV),
2587-81-7
10g
¥2091.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-227207-10 g
Acetoxytriethyllead(IV),
2587-81-7
10g
¥2,091.00 2023-07-11

Acetoxytriethyllead(IV)に関する追加情報

Acetoxytriethyllead(IV): Chemical Properties, Applications, and Recent Research Developments

The compound CAS no. 2587-81-7, known as Acetoxytriethyllead(IV), is a fascinating organolead compound that has garnered significant attention in the field of chemical and pharmaceutical research. This organometallic compound, characterized by its lead(IV) center coordinated to acetoxy and ethyl groups, exhibits unique chemical properties that make it a valuable reagent in various synthetic applications. This article delves into the detailed chemical properties, industrial applications, and recent research developments surrounding Acetoxytriethyllead(IV).

Chemically, Acetoxytriethyllead(IV) can be represented by the molecular formula Pb(OAc)(OEt)₃, where Pb denotes the lead(IV) ion, OAc represents the acetate group (CH₃COO⁻), and OEt signifies the ethyl group (CH₃CH₂O⁻). The compound typically appears as a colorless to pale yellow liquid with a distinct odor. Its molecular weight is approximately 378.39 g/mol, and it exhibits a density of about 1.45 g/cm³ at room temperature. The presence of both acetoxy and ethyl ligands around the lead center imparts unique reactivity, making it a versatile intermediate in organic synthesis.

The synthesis of Acetoxytriethyllead(IV) involves the reaction of lead tetraacetate with triethyl Grignard reagent under controlled conditions. Lead tetraacetate (Pb(OAc)₄) serves as the lead(IV) precursor, while the triethyl Grignard reagent (EtMgBr) provides the ethyl groups necessary for stabilization. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) to prevent hydrolysis of the lead(IV) species. The resulting product is isolated through solvent evaporation and purification via distillation or column chromatography.

One of the most notable features of Acetoxytriethyllead(IV) is its high reactivity towards nucleophiles due to the electrophilic nature of the lead center. This property makes it an excellent reagent for introducing ethyl and acetoxy groups into organic molecules. In synthetic chemistry, it has been widely used for the preparation of complex organic compounds, including heterocycles and polyfunctional molecules. The compound's ability to undergo substitution reactions with various nucleophiles has made it a valuable tool in pharmaceutical synthesis.

In recent years, researchers have explored novel applications of Acetoxytriethyllead(IV) in catalysis and material science. Its unique coordination chemistry has been leveraged to develop new catalysts for various organic transformations. For instance, studies have shown that Acetoxytriethyllead(IV) can facilitate cross-coupling reactions between aryl halides and organometallic reagents under mild conditions. These reactions are crucial in constructing biaryl structures, which are prevalent in many pharmaceuticals and agrochemicals.

The compound's role in material science has also been highlighted in recent research. Lead-based organometallic compounds have been investigated for their potential use in organic electronics due to their ability to form stable coordination complexes with π-conjugated systems. Acetoxytriethyllead(IV), with its tunable ligand environment, has been explored as a precursor for synthesizing lead-based polymers and small-molecule complexes with enhanced electronic properties. These materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Recent advancements in green chemistry have prompted researchers to seek environmentally friendly alternatives to traditional heavy metal reagents like Acetoxytriethyllead(IV). However, despite its limitations due to lead toxicity, this compound remains indispensable in certain synthetic pathways where its unique reactivity offers unparalleled advantages. Efforts are ongoing to develop more sustainable methodologies that minimize the use of heavy metals while maintaining high yields and selectivity.

The pharmaceutical industry has particularly benefited from the use of Acetoxytriethyllead(IV) in drug discovery and development. Its ability to introduce functional groups efficiently has enabled chemists to synthesize novel drug candidates with improved pharmacological profiles. For example, researchers have utilized this compound to prepare derivatives of antiviral and anticancer agents that exhibit enhanced bioavailability and reduced side effects. The precise control over molecular architecture afforded by Acetoxytriethyllead(IV) continues to drive innovation in medicinal chemistry.

Another area where Acetoxytriethyllead(IV) has found utility is in polymer chemistry. Its coordination properties have been exploited to design polymers with tailored thermal stability and mechanical strength. These polymers find applications in high-performance coatings, adhesives, and composite materials. The ability of this compound to form stable complexes with various monomers has opened new avenues for developing advanced materials with superior properties.

In conclusion, Acetoxytriethyllead(IV), identified by its CAS number 2587-81-7, is a multifaceted organometallic compound with broad applications across synthetic chemistry, catalysis, material science, and pharmaceuticals. Its unique chemical properties make it an invaluable tool for introducing functional groups into organic molecules and for developing novel materials with enhanced electronic characteristics. While challenges related to environmental concerns persist, ongoing research efforts aim to harness its potential while minimizing its drawbacks.

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